![molecular formula C11H11F3N2O2 B2929488 5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one CAS No. 2175979-15-2](/img/structure/B2929488.png)
5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one
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Overview
Description
The compound “5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethylpyridine group, which is thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Trifluoromethylpyridine groups can be introduced into other molecules through various synthetic methods, one of which involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethylpyridine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethylpyridine group contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications
Pyrrolidin-2-one Derivatives in Drug Discovery
Pyrrolidine in Drug Discovery A Versatile Scaffold for Novel Biologically Active Compounds
This review emphasizes the utility of the pyrrolidine ring, a saturated five-membered ring containing nitrogen, as a core scaffold in the design of bioactive molecules for treating various diseases. The pyrrolidine ring's non-planarity and sp3-hybridization allow for extensive exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional molecular coverage. The paper discusses the synthesis, biological activities, and structure-activity relationships (SAR) of pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol derivatives, highlighting their significance in medicinal chemistry and potential therapeutic applications (Li Petri et al., 2021).
Stereochemistry of Phenylpiracetam and Its Methyl Derivative Improvement of the Pharmacological Profile
This review focuses on the design, synthesis, and biological activity of enantiomerically pure derivatives of phenylpiracetam, showcasing the critical role of stereochemistry in determining the biological properties of drug candidates. The paper provides insights into the pharmacological advantages of specific stereoisomers, underscoring the importance of precise stereochemical control in the development of more effective and selective pharmacological agents (Veinberg et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets . For instance, some pyrrolidine derivatives are known to inhibit collagen prolyl-4-hydroxylase , a key enzyme involved in collagen biosynthesis.
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the potential inhibitory activity against collagen prolyl-4-hydroxylase , it could be inferred that this compound may impact collagen biosynthesis and related pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Based on the potential inhibitory activity against collagen prolyl-4-hydroxylase , it could be hypothesized that this compound may influence collagen biosynthesis and potentially affect the structural integrity of tissues.
Action Environment
It’s worth noting that the spatial configuration of the carbon atoms connected to the pyrrolidine ring can play an important role in the compound’s activity .
properties
IUPAC Name |
5-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-4-15-10(5-7)18-6-8-1-2-9(17)16-8/h3-5,8H,1-2,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDRQJODNDNMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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